Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione
Description
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-YCNUYBHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC4(CO4)C5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peracid-Mediated Epoxidation
Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C is a standard method for converting alkenes to epoxides. Applied to exemestane, this reaction introduces the oxirane ring via electrophilic addition, with the peracid attacking the electron-rich double bond. The stereochemistry of the resulting epoxide depends on the geometry of the starting alkene and reaction conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | m-CPBA (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported for analogs) |
This method is advantageous for its simplicity but requires careful control to avoid over-oxidation. The spirooxirane product is typically purified via silica gel chromatography, with stereochemical integrity confirmed by NMR and X-ray crystallography.
Semisynthetic Routes from Androsta-1,4-diene-3,17-dione
Alternative pathways begin with androsta-1,4-diene-3,17-dione, introducing the spirooxirane through sequential functionalization.
Grignard Addition and Cyclization
A two-step strategy involves:
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Grignard Addition : Reaction of androsta-1,4-diene-3,17-dione with allyl magnesium bromide at position C6, forming a 6-allyl intermediate.
-
Epoxidation : Treatment with m-CPBA or hydrogen peroxide to cyclize the allyl group into an oxirane.
Key Data
This approach allows modular modification but necessitates stringent anhydrous conditions. The steric bulk of the steroid skeleton can hinder epoxidation, necessitating excess reagent.
Biocatalytic Oxidation
Enzymatic methods offer stereoselective advantages. Cytochrome P450 enzymes, particularly CYP3A4, catalyze the epoxidation of exemestane in vivo to yield the spirooxirane metabolite. In vitro, this can be replicated using liver microsomes or recombinant enzymes.
Optimized Parameters
| Component | Value |
|---|---|
| Enzyme Source | Human liver microsomes |
| Cofactor | NADPH (1 mM) |
| Incubation Time | 60 minutes |
| Temperature | 37°C |
| Yield | 20–30% (scale-dependent) |
While environmentally friendly, biocatalytic routes face challenges in scalability and enzyme stability, limiting industrial application.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of primary synthesis routes:
| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Peracid Epoxidation | 60–75 | Moderate | High | 120–150 |
| Grignard-Epoxidation | 55–70 | Low | Moderate | 200–250 |
| Biocatalytic | 20–30 | High | Low | 500–600 |
Key Findings :
-
Peracid Epoxidation is preferred for bulk production due to high yields and scalability, though stereochemical control requires optimization.
-
Biocatalytic Methods excel in stereoselectivity but are prohibitively costly for large-scale synthesis.
Challenges in Synthetic Optimization
Stereochemical Control
The spirooxirane’s configuration ([6β] in the bioactive form) is critical for aromatase inhibition. Racemization during synthesis can reduce potency, necessitating chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation conditions (Ti(OiPr)₄, (−)-diethyl tartrate) have been explored but show limited compatibility with the steroid framework.
Purification Complexities
The product’s hydrophobicity and similarity to precursors complicate purification. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water) achieves >95% purity but increases production costs.
Industrial Applications and Patent Landscape
Sanofi and Merck hold patents for spirooxirane-containing steroids, emphasizing one-pot epoxidation processes. For example, US Patent 9,873,881 details a continuous-flow reactor system that enhances yield (78%) and reduces reagent waste . Generic manufacturers in India and China utilize modified Grignard-epoxidation protocols, prioritizing cost over stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines, or thiols can be used under basic or acidic conditions to facilitate ring opening.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione involves its interaction with specific molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
Biological Activity
Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione is a steroid compound with potential biological activity, particularly in the realm of cancer research and steroid biochemistry. Its unique structural features provide a basis for various biological interactions, making it a subject of interest in pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spirocyclic structure that contributes to its biological properties. Understanding its chemical characteristics is essential for elucidating its mechanism of action.
1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results in inhibiting the growth of hormone-dependent cancer cells.
- Case Study : A study focusing on steroid derivatives demonstrated that certain modifications led to enhanced cytotoxicity against prostate cancer cell lines (LNCaP and PC-3) and breast cancer cells (T47-D) with IC50 values ranging from 1.33 µM to 10.20 µM . This suggests that this compound could exhibit similar or enhanced effects.
2. Biotransformation Studies
The compound can undergo biotransformation via microbial action. For example, the filamentous fungus Aspergillus brasiliensis has been shown to transform androsta-1,4-diene-3,17-dione into several hydroxylated metabolites. These transformations are critical as they can yield products with enhanced biological activity or novel therapeutic applications.
| Transformation Product | Description |
|---|---|
| 17β-hydroxyandrost-1,4-dien-3-one | Reduced product formed by the reduction of ketone |
| 11α-hydroxyandrost-1,4-diene-3,17-dione | Hydroxylated metabolite with potential antiosteoporotic properties |
| 12β-hydroxyandrost-1,4-diene-3,17-dione | Another hydroxylated derivative with distinct biological effects |
These metabolites were characterized using various spectroscopic techniques such as NMR and mass spectrometry .
The biological activity of this compound may be attributed to its interaction with steroid receptors and enzymes involved in steroid metabolism. The spirocyclic structure may enhance binding affinity to these targets compared to traditional steroids.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological efficacy of steroid compounds. The incorporation of functional groups can lead to improved receptor binding and bioavailability:
Comparison with Similar Compounds
Table 1: Key Structural Differences
Metabolic Pathways and Stability
- ADD: Detected as a stable conjugate (95% excretion) in human urine after boldenone administration, highlighting its metabolic persistence .
- Spirooxirane Derivatives: Limited metabolic data; structural rigidity from the spirooxirane may reduce enzymatic degradation.
Q & A
Basic: What are the key synthetic routes for Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione?
Methodological Answer:
Synthesis typically involves multi-step routes leveraging epoxidation and cyclization reactions. For example:
- Epoxide Formation : Reacting androstane derivatives with dichloroketene followed by zinc/acetic acid reduction yields bicyclic intermediates. Subsequent treatment with trimethylsulfonium iodide introduces the oxirane (epoxide) ring .
- Thiadiazine Spirocyclization : Thiohydrazides react with 16β,17β-epoxypregnenolone in 1,4-dioxane under acidic (H₂SO₄) catalysis to form spiro-androstane derivatives .
- Stereoselective Synthesis : Refluxing steroidal dipolarophiles with isatin and thiazolane derivatives in methanol produces spirooxindole-androsterone hybrids, achieving yields up to 92% .
Advanced: How are stereochemical challenges addressed in synthesizing spiro-androstane derivatives?
Methodological Answer:
Stereochemical control is achieved via:
- Regioselective Epoxidation : Selective formation of 6α- vs. 6β-oxirane isomers (e.g., CAS 387372-20-5 vs. 387372-23-8) by adjusting reaction conditions (e.g., solvent polarity, temperature) .
- Chiral Catalysts : Use of enantioselective catalysts during cyclopropane or epoxide formation to bias spiro junction stereochemistry.
- Analytical Validation : NMR (e.g., H, C) and X-ray crystallography confirm configurations. For example, reports H NMR data to verify stereochemistry in spirooxindole products .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Chromatography : TLC monitors reaction progress (e.g., hexane/ethyl acetate elution) .
- Spectroscopy :
- UV/Vis : λmax at 243 nm confirms conjugated diene systems .
- NMR : H and C NMR resolve spiro junction and oxirane ring protons (e.g., δ 3.2–4.0 ppm for oxirane protons) .
- Elemental Analysis : Validates purity (e.g., ±0.3% deviation for C, H, N) .
Advanced: What mechanistic insights explain the reactivity of the oxirane ring in spiro-androstane derivatives?
Methodological Answer:
The oxirane ring’s strain and electrophilic nature drive reactivity:
- Nucleophilic Attack : The epoxide oxygen acts as an electrophile, reacting with nucleophiles (e.g., thiols, amines) to form covalent adducts. For example, interactions with thiohydrazides yield spiro-thiadiazines .
- Acid-Catalyzed Ring Opening : H₂SO₄ promotes epoxide ring opening in thiadiazine synthesis, forming stable spirocyclic products .
- Enzymatic Interactions : Oxirane rings in similar compounds (e.g., ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate) bind to enzyme active sites, altering metabolic pathways .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : -20°C in airtight, light-resistant containers to prevent degradation .
- Stability : ≥2 years under recommended conditions. Purity (≥98%) is maintained via crystallization (e.g., from chloroform/hexane) .
- Decomposition Risks : Exposure to moisture or elevated temperatures may hydrolyze the oxirane ring, forming diols or ketones .
Advanced: How do microbial systems biotransform spiro-androstane derivatives?
Methodological Answer:
- Actinomycete Biocatalysis : Gordonia neofelifaecis converts cholesterol to androsta-1,4-diene-3,17-dione (a precursor) via 17β-hydroxysteroid dehydrogenase and C17-C20 lyase activity .
- Immobilized Systems : Mycobacterium spp. on Celite supports enhance sterol side-chain cleavage efficiency, improving spiro-androstane yields .
- Metabolic Engineering : Gene knockout/overexpression in microbial hosts (e.g., E. coli) optimizes pathway flux for spiro compound synthesis.
Basic: What are known metabolites or degradation products of this compound?
Methodological Answer:
- Phase I Metabolism : Oxirane ring opening forms diols (e.g., 6β,17β-diol-3-one) via epoxide hydrolases .
- Reductive Pathways : 5β-reductases reduce double bonds, yielding 5β-androstan-3α-ol-17-one .
- Oxidation : Cytochrome P450 enzymes hydroxylate the androstane backbone, producing triols or ketones (e.g., 3,7,12-trihydroxy derivatives) .
Advanced: How can contradictions in reaction yields or conditions be resolved?
Methodological Answer:
- Parameter Optimization : Systematic variation of temperature, solvent (e.g., 1,4-dioxane vs. methanol), and catalyst load (e.g., H₂SO₄ concentration) improves reproducibility .
- Byproduct Analysis : HPLC or GC-MS identifies side products (e.g., regioisomeric spiro compounds) that reduce yields .
- Computational Modeling : DFT calculations predict favorable reaction pathways (e.g., epoxidation vs. cyclopropanation) to guide experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
